molecular formula C7H12N2OS B15273148 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol CAS No. 1339374-36-5

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

Cat. No.: B15273148
CAS No.: 1339374-36-5
M. Wt: 172.25 g/mol
InChI Key: JTQLJTIBVODQJW-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a chemical compound with the molecular formula C₇H₁₂N₂OS It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol typically involves the reaction of a thiazole derivative with an appropriate amine. One common method involves the reaction of 1,3-thiazole-5-carbaldehyde with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is unique due to its specific combination of a thiazole ring and an amino alcohol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1339374-36-5

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethylamino)propan-2-ol

InChI

InChI=1S/C7H12N2OS/c1-6(10)2-8-3-7-4-9-5-11-7/h4-6,8,10H,2-3H2,1H3

InChI Key

JTQLJTIBVODQJW-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CN=CS1)O

Origin of Product

United States

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